1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-

Catalog No.
S12276125
CAS No.
M.F
C24H34O6Si2
M. Wt
474.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4...

Product Name

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-

IUPAC Name

[(2R,3R)-4-benzoyloxy-2,3-bis(trimethylsilyloxy)butyl] benzoate

Molecular Formula

C24H34O6Si2

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C24H34O6Si2/c1-31(2,3)29-21(17-27-23(25)19-13-9-7-10-14-19)22(30-32(4,5)6)18-28-24(26)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3/t21-,22-/m1/s1

InChI Key

WCYIJNYPGAFRAM-FGZHOGPDSA-N

Canonical SMILES

C[Si](C)(C)OC(COC(=O)C1=CC=CC=C1)C(COC(=O)C2=CC=CC=C2)O[Si](C)(C)C

Isomeric SMILES

C[Si](C)(C)O[C@H](COC(=O)C1=CC=CC=C1)[C@@H](COC(=O)C2=CC=CC=C2)O[Si](C)(C)C

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- is a complex organic compound characterized by its unique structure, which includes two trimethylsilyl ether groups and two benzoate moieties attached to a butanediol backbone. This compound belongs to a class of chemicals that are often utilized for their functional properties in various applications. Its molecular formula is C18H30O6Si2C_{18}H_{30}O_6Si_2, and it has a molecular weight of approximately 398.6 g/mol. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents, making it suitable for various chemical processes.

Due to the presence of active functional groups. Notably:

  • Esterification: The benzoate groups can undergo hydrolysis in the presence of water or alcohols, leading to the formation of 1,4-butanediol and benzoic acid derivatives.
  • Silylation Reactions: The trimethylsilyl groups can be cleaved or substituted under acidic or basic conditions, allowing for further functionalization.
  • Nucleophilic Substitution: The compound can react with nucleophiles at the benzoate sites, facilitating the introduction of various substituents.

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate has diverse applications across various fields:

  • Polymer Chemistry: It serves as a precursor for synthesizing polysiloxanes and other silicone-based polymers.
  • Coatings and Sealants: Its properties make it suitable for use in coatings that require enhanced durability and resistance to moisture.
  • Pharmaceutical Formulations: Due to its solubility characteristics, it can be utilized in drug formulations as a stabilizer or solubilizer.

The synthesis of 1,4-butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate can be achieved through several methods:

  • Silylation of Butanediol:
    • Reacting 1,4-butanediol with trimethylchlorosilane in the presence of a base such as pyridine to form the bis(trimethylsilyl) ether.
  • Esterification Reaction:
    • The resulting silylated butanediol can then be reacted with benzoic acid or its derivatives under acidic conditions to yield the final dibenzoate product.
  • One-Pot Synthesis:
    • A more efficient method may involve a one-pot reaction where both silylation and esterification occur simultaneously using appropriate catalysts.

Several compounds share structural similarities with 1,4-butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate. Here are some notable examples:

Compound NameStructureUnique Features
1,4-ButanediolStructureSimple diol used in polymer production
Trimethylsilyl BenzoateStructureUsed as a protective group in organic synthesis
Butyl BenzoateStructureCommonly used solvent and plasticizer

Uniqueness

The uniqueness of 1,4-butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate lies in its dual functionality as both a silylated compound and a dibenzoate ester. This combination enhances its applicability in specialized fields such as materials science and pharmaceuticals compared to simpler analogs that lack such multifunctionality.

Hydrogen Bond Acceptor Count

6

Exact Mass

474.18939187 g/mol

Monoisotopic Mass

474.18939187 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types